molecular formula C28H36O11 B012468 Bruceanol F CAS No. 101910-72-9

Bruceanol F

Cat. No. B012468
M. Wt: 548.6 g/mol
InChI Key: PCKQDAAUYVCTJJ-XYGKKIDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bruceanol F is a chemical compound that belongs to the class of sesquiterpenoids. It is extracted from the roots of the plant Brucea javanica, which is commonly found in Southeast Asia. Bruceanol F has been extensively studied for its various biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. The purpose of

Scientific Research Applications

Cytotoxicity and Anticancer Potential

Bruceanol F, along with other quassinoids like Bruceanols D and E, has been identified for its cytotoxic properties. Research on these compounds isolated from Brucea antidysenterica reveals significant cytotoxicity against various human tumor cell lines, including malignant melanoma, lung carcinoma, ileocecal adenocarcinoma, epidermoid carcinoma of the nasopharynx, medulloblastoma, and murine lymphocytic leukemia (Imamura et al., 1993). This indicates the potential use of Bruceanol F in developing anticancer therapies.

Potential in Antibiotic Development

Another study on Bruceanol B, a related compound, indicates that it generated oxygen radicals in Bacillus subtilis lysates and inhibited the trafficking of viral glycoprotein in virus-infected cells. It effectively inhibited syncytium formation in a dose-dependent manner without affecting glycoprotein synthesis, suggesting its use in developing novel antibiotics with unique mechanisms of action (Lee et al., 2011).

Wound Healing and Antibacterial Activities

Brucea antidysenterica, the source of Bruceanol F, has been traditionally used for various medicinal purposes, including wound healing. A study examining the solvent fractions of the methanol leaf extract of Brucea antidysenterica for wound healing and antibacterial activities found significant effects. The aqueous fraction in particular showed notable wound contraction and increased tensile strength, indicating its potential for topical applications in wound management (Wolde et al., 2022).

Herbicidal Activity

Research on the residue of Brucea javanica, a relative species, showed herbicidal activity, suggesting potential agricultural applications. Extracts from the residue exhibited potent biological activities against certain weeds, indicating that compounds like Bruceanols may also have utility in botanical herbicide development (Yongchun et al., 2021).

properties

CAS RN

101910-72-9

Product Name

Bruceanol F

Molecular Formula

C28H36O11

Molecular Weight

548.6 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,9S,13S,14S,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate

InChI

InChI=1S/C28H36O11/c1-11(2)12(3)8-17(30)39-19-21-27-10-37-28(21,25(35)36-6)23(33)18(31)20(27)26(5)14(9-16(27)38-24(19)34)13(4)7-15(29)22(26)32/h7-8,11,13-14,16,18-21,23,29,31,33H,9-10H2,1-6H3/b12-8+/t13-,14+,16-,18-,19-,20-,21-,23+,26+,27-,28+/m1/s1

InChI Key

PCKQDAAUYVCTJJ-XYGKKIDYSA-N

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O

SMILES

CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O

synonyms

bruceanol F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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